N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and is characterized by the presence of an ethyl group, a methylphenyl group, and two carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves the reaction of N-ethyl-N-(2-methylphenyl)hydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbothioamide groups. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully monitored and controlled to ensure consistent quality and to minimize the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted hydrazine derivatives.
Scientific Research Applications
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial properties may be attributed to its ability to disrupt the cell membrane of microorganisms.
Comparison with Similar Compounds
N-ETHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE can be compared with other similar compounds, such as:
N-ETHYL-N-(2-METHYLPHENYL)HYDRAZINE: This compound lacks the carbothioamide groups and has different chemical properties and reactivity.
N-METHYL-N-(2-METHYLPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
N-ETHYL-N-(2-CHLOROPHENYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N4S2 |
---|---|
Molecular Weight |
268.4g/mol |
IUPAC Name |
1-ethyl-3-[(2-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C11H16N4S2/c1-3-12-10(16)14-15-11(17)13-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,12,14,16)(H2,13,15,17) |
InChI Key |
ZDHWXQOONWVKRF-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC(=S)NC1=CC=CC=C1C |
Canonical SMILES |
CCNC(=S)NNC(=S)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.